Magnesium perchlorate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

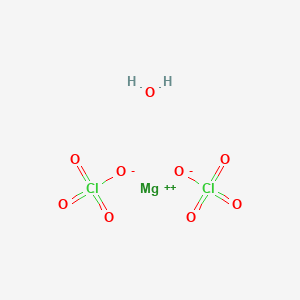

2D Structure

Propriétés

IUPAC Name |

magnesium;diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFFNQXCJMNXHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426015 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-42-0 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of magnesium perchlorate hydrate from magnesium hydroxide

An In-depth Technical Guide to the Synthesis of Magnesium Perchlorate Hydrate from Magnesium Hydroxide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, specifically targeting the hexahydrate form, through the neutralization reaction of magnesium hydroxide with perchloric acid. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, critical safety imperatives, and field-proven insights that ensure a successful and safe synthesis. The protocol is designed as a self-validating system, incorporating detailed characterization methods and troubleshooting advice. All procedural and safety claims are substantiated with citations to authoritative sources.

Strategic Overview: The Rationale and Application

Magnesium perchlorate, Mg(ClO₄)₂, is an inorganic salt renowned for its exceptional properties as a desiccant and a potent oxidizing agent.[1][2][3] Its applications are diverse, ranging from its use as a superior drying agent for gas analysis in laboratory settings to its role as a Lewis acid catalyst in organic synthesis and as a component in advanced battery technologies.[3][4][5][6] The compound is extremely hygroscopic, readily absorbing water from the atmosphere to form various hydrates, with magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) being a common and stable form.[2][7]

The synthesis route detailed herein is the direct acid-base neutralization of magnesium hydroxide with perchloric acid, a method noted for its straightforward stoichiometry and clean reaction profile.[1][2][8]

Mg(OH)₂(s) + 2HClO₄(aq) → Mg(ClO₄)₂(aq) + 2H₂O(l) [8]

This guide will provide the technical depth necessary to not only execute this synthesis but also to understand the critical parameters that govern yield, purity, and, most importantly, safety.

The Imperative of Safety: A Proactive Approach

The synthesis of magnesium perchlorate involves substances that are highly hazardous. A culture of safety is not merely procedural but foundational. Both perchloric acid and the magnesium perchlorate product are powerful oxidizing agents that can form explosive mixtures with organic compounds and other reducing agents.[9][10][11]

Hazard Analysis: Reactants and Products

| Compound | Key Hazards |

| Perchloric Acid (HClO₄) | Highly corrosive, powerful oxidizer.[10][12] Contact with organic materials, dehydrating agents, or combustibles can cause fire or explosion.[9][11][13] Heated acid vapor can condense to form shock-sensitive perchlorate crystals in ductwork.[12] |

| Magnesium Hydroxide (Mg(OH)₂) | Low hazard; a common antacid.[14] Low solubility in water.[14][15] |

| Magnesium Perchlorate (Mg(ClO₄)₂) | Strong oxidizer; may intensify fire.[2][16][17] Contact with combustible materials may cause fire.[11][18] Irritating to eyes, skin, and respiratory system.[16][19] Highly exothermic reaction when dissolved in water.[11] |

Engineering and Personal Protective Controls

Adherence to the following controls is mandatory:

-

Fume Hood: All operations involving perchloric acid must be conducted in a properly certified chemical fume hood, preferably with a chemically resistant surface.[9][12][13] Any procedure involving heating perchloric acid requires a specialized perchloric acid fume hood equipped with a wash-down system to prevent the accumulation of explosive perchlorate residues.[10][20]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is required. This includes:

-

Material Segregation: Perchloric acid and magnesium perchlorate must be stored away from all organic chemicals, flammable materials, reducing agents, and strong dehydrating agents like concentrated sulfuric acid.[9][10] Storage should be in glass or porcelain secondary containment.[10][12]

Spill Management

In case of a perchloric acid spill, it must be immediately neutralized with an inorganic base such as sodium bicarbonate or soda ash.[12][20] NEVER use organic absorbents like paper towels or sawdust, as this can create a fire or explosion hazard.[13] The neutralized spill should be absorbed with an inorganic material (e.g., sand or vermiculite), kept wet, and disposed of as hazardous waste.[12][20]

Synthesis Protocol: A Step-by-Step Technical Workflow

This protocol details the synthesis of magnesium perchlorate hexahydrate. The core of this procedure is the controlled neutralization of a magnesium hydroxide slurry.

Materials and Equipment

| Reagents | Equipment |

| Magnesium Hydroxide (Mg(OH)₂), Reagent Grade | Magnetic stirrer with stir bar |

| Perchloric Acid (HClO₄), 60-70% solution, ACS Grade | Borosilicate glass beakers (500 mL, 1 L) |

| Deionized Water | Graduated cylinders |

| Ice bath | |

| pH meter or pH indicator strips | |

| Heating mantle or hot plate | |

| Büchner funnel and vacuum flask | |

| Watch glass | |

| Desiccator |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Procedure

-

Preparation of Reactant Slurry:

-

In a 1 L borosilicate beaker, weigh out 29.16 g (0.50 mol) of magnesium hydroxide.

-

Add approximately 200 mL of deionized water and, using a magnetic stirrer, create a uniform white slurry.

-

Causality: Starting with a slurry ensures a large surface area for the reaction and helps to dissipate heat more effectively than adding acid to a solid powder.

-

-

Controlled Acid Addition:

-

Place the beaker containing the slurry into a large ice bath situated on top of the magnetic stirrer. Ensure the stirring is vigorous enough to maintain the suspension.

-

Based on the stoichiometry (2 moles HClO₄ per 1 mole Mg(OH)₂), calculate the required volume of your perchloric acid solution. For a 70% (w/w) HClO₄ solution (density ≈ 1.67 g/mL), you will need approximately 85.5 mL (1.00 mol).

-

Using a dropping funnel, add the perchloric acid to the stirred slurry dropwise . The rate of addition should be slow enough to prevent excessive foaming or a rapid rise in temperature.

-

Causality: The neutralization is an exothermic reaction. The ice bath and slow addition are critical controls to prevent the solution from boiling, which could release hazardous perchloric acid aerosols.[11]

-

-

Reaction Completion:

-

Continue the addition of acid until all the solid magnesium hydroxide has dissolved, resulting in a clear, colorless solution.

-

Use a pH meter to check the solution. The reaction is complete when the pH is neutral to slightly acidic (pH 6-7). If the solution remains cloudy, it indicates an incomplete reaction, and a small additional amount of acid may be required.

-

Causality: The low solubility of Mg(OH)₂ means the reaction's visual endpoint is the complete dissolution of the solid reactant into the soluble magnesium perchlorate product.[14][21]

-

-

Crystallization:

-

Remove the beaker from the ice bath. Gently heat the solution on a hot plate or with a heating mantle to evaporate some of the water and create a saturated solution. A good indicator is when crystals begin to form on the surface of a cool glass rod dipped into the solution.[22] Do not boil vigorously or heat to dryness , as this poses a significant safety risk.[9]

-

Once concentrated, cover the beaker with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the beaker in an ice bath for at least one hour to maximize crystal formation.

-

Causality: Slow cooling promotes the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity.

-

-

Isolation and Drying:

-

Collect the white, needle-like crystals of magnesium perchlorate hexahydrate by vacuum filtration using a Büchner funnel.[22]

-

Wash the crystals on the filter with two small portions of ice-cold deionized water to remove any residual perchloric acid.

-

Causality: Using ice-cold water for washing minimizes the dissolution of the desired product, thereby preventing yield loss.

-

Transfer the crystals to a clean watch glass and dry them in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) until a constant weight is achieved.

-

Characterization and Validation

A successful synthesis must be validated through rigorous characterization of the final product.

Analytical Techniques

-

Visual Inspection: The product should be a white crystalline solid.[2]

-

Thermal Gravimetric Analysis (TGA): This is a critical technique to confirm the hydration state. TGA of Mg(ClO₄)₂·6H₂O will show distinct mass loss steps corresponding to the sequential removal of water molecules, ultimately leading to the anhydrous form before decomposition begins around 250°C.[7][23]

-

X-Ray Diffraction (XRD): Powder XRD is the definitive method for confirming the crystal structure. The resulting pattern can be compared to known database entries for magnesium perchlorate hexahydrate (orthorhombic, Pmn21 space group).[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic broad peaks for the O-H stretch of water of hydration and strong, distinct peaks corresponding to the vibrations of the perchlorate (ClO₄⁻) anion.

Expected Product Properties

| Property | Value (for Mg(ClO₄)₂·6H₂O) | Source(s) |

| Molar Mass | 331.30 g/mol | Calculated |

| Appearance | White, deliquescent, rhombohedral crystals | [11] |

| Solubility in Water | Very soluble (99.3 g/100 mL for anhydrous salt at 25°C) | [1][24] |

| Melting Point | Decomposes upon heating; hexahydrate begins losing water and melts around 185-190°C | [11] |

| Crystal Structure | Orthorhombic | [7] |

Conclusion and Final Recommendations

The synthesis of this compound via the neutralization of magnesium hydroxide is a reliable and effective method for producing this valuable laboratory chemical. The success of this protocol is fundamentally linked to a meticulous and proactive approach to safety. The highly hazardous nature of perchloric acid necessitates strict adherence to all safety controls, including the mandatory use of appropriate engineering controls and personal protective equipment. By understanding the chemical principles behind each step—from the controlled exothermic reaction to the deliberate crystallization process—researchers can ensure a high-yield, high-purity product. The validation of the final product's identity and hydration state through techniques like TGA and XRD is a non-negotiable step for scientific integrity.

References

- 1. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. blog.gfschemicals.com [blog.gfschemicals.com]

- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 6. 高氯酸镁 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]

- 7. lpi.usra.edu [lpi.usra.edu]

- 8. Mg(OH)2 + 2 HClO4 → 2 H2O + Mg(ClO4)2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. concordia.ca [concordia.ca]

- 11. Magnesium perchlorate | 10034-81-8 [chemicalbook.com]

- 12. escolifesciences.com [escolifesciences.com]

- 13. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 14. Magnesium hydroxide - Wikipedia [en.wikipedia.org]

- 15. Magnesium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 16. This compound | Cl2H2MgO9 | CID 6915996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rowe.com.au [rowe.com.au]

- 18. chemwhat.com [chemwhat.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. unlv.edu [unlv.edu]

- 21. brainly.com [brainly.com]

- 22. zenodo.org [zenodo.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. datasheets.scbt.com [datasheets.scbt.com]

deliquescent properties of magnesium perchlorate hydrate

An In-depth Technical Guide on the Deliquescent Properties of Magnesium Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium perchlorate, Mg(ClO₄)₂, is an inorganic salt renowned for its exceptional hygroscopic and deliquescent properties, establishing it as one of the most powerful desiccants used in analytical and research settings.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the deliquescence of its hydrated forms, particularly magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O). We will dissect the thermodynamic and mechanistic underpinnings of its water absorption capabilities, detail robust experimental protocols for its characterization, and discuss its critical applications and associated safety protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively harness the properties of this compound while ensuring operational safety.

Introduction to Deliquescence and Magnesium Perchlorate

Deliquescence is a phase transition process where a solid substance absorbs moisture from the atmosphere to form a liquid aqueous solution.[3][4] This occurs when the ambient partial pressure of water vapor exceeds the water vapor pressure of a saturated solution of the substance. The critical relative humidity at which this transition begins is known as the Deliquescence Relative Humidity (DRH).[5][6]

Magnesium perchlorate is a white, crystalline solid that exhibits this property to an extreme degree.[1][7] It is most commonly available as a hydrate, with magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) being a stable form under ambient conditions.[8][9] Its remarkable affinity for water makes it a superior drying agent, outperforming many common desiccants like calcium chloride or silica gel, especially in applications demanding ultra-low humidity levels.[1]

Core Principles of Deliquescence: The Case of this compound

Thermodynamic Basis

The deliquescent behavior of magnesium perchlorate is governed by fundamental thermodynamic principles. The driving force for water absorption is the reduction in the Gibbs free energy of the system when the anhydrous salt or a lower hydrate transitions to a higher hydrate or an aqueous solution.

-

Deliquescence Relative Humidity (DRH): The DRH is the equilibrium relative humidity of a saturated aqueous solution of the salt. For Mg(ClO₄)₂·6H₂O, the DRH is notably low and exhibits a slight negative dependence on temperature. For example, its DRH decreases from approximately 42.8% at 278 K (5°C) to 40.5% at 303 K (30°C).[3][10] This means that at room temperature, solid magnesium perchlorate hexahydrate will begin to dissolve into a liquid brine in an atmosphere with a relative humidity greater than about 41%.

-

Hydration States: Magnesium perchlorate can exist in several hydration states, including the hexahydrate, tetrahydrate, and dihydrate, before becoming fully anhydrous.[8] The transition between these states involves the stepwise loss of water molecules upon heating. For instance, thermal gravimetric analysis (TGA) shows the loss of two water molecules around 130°C to form the tetrahydrate, another two around 150°C to form the dihydrate, and the final two around 230°C to yield the anhydrous salt.[8] The hexahydrate is the dominant stable phase under typical Mars surface conditions and is the primary form studied for deliquescence.[8][11]

Mechanism of Water Absorption

The process begins with the adsorption of water molecules onto the surface of the magnesium perchlorate crystal. The strong coordination of water molecules with the magnesium cation (Mg²⁺) is a key factor. In the hexahydrate crystal structure, each Mg²⁺ ion is octahedrally coordinated by six water molecules.[8] When the atmospheric humidity surpasses the DRH, this surface interaction intensifies, leading to the disruption of the crystal lattice and the formation of a thin film of saturated aqueous solution. This liquid layer then continues to absorb water from the air, diluting the solution and fully dissolving the solid crystal.

Quantitative Characterization of Deliquescent Properties

The efficacy of magnesium perchlorate as a desiccant is quantified by its drying efficiency and water absorption capacity. It is recognized as one of the most efficient drying agents available, capable of reducing residual water in a gas stream to extremely low levels.[12]

| Parameter | Value | Temperature (K) | Reference |

| Deliquescence Relative Humidity (DRH) | (42.8 ± 0.6)% | 278 | [3][10] |

| (40.5 ± 0.5)% | 303 | [3][10] | |

| Eutectic Temperature | ~200 K (-73°C) | N/A | [9] |

| Water Content (Mg(ClO₄)₂·6H₂O) | 32.6% by weight | N/A | [8] |

Table 1: Key Deliquescent and Hydration Properties of Magnesium Perchlorate Hexahydrate.

Experimental Methodologies for Characterization

To ensure scientific integrity, protocols for characterizing deliquescent properties must be robust and self-validating.

Protocol 1: Determination of DRH using Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity and temperature.[13][14]

Methodology:

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of Mg(ClO₄)₂·6H₂O onto the DVS microbalance.

-

Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

Increase the relative humidity in stepwise increments (e.g., 5% or 10% steps).

-

At each step, allow the sample mass to equilibrate. The equilibrium criterion is typically a mass change of less than 0.002% over 10 minutes.

-

The DRH is identified as the relative humidity at which a sharp, significant increase in mass occurs, indicating the uptake of a large amount of water as the sample deliquesces.[13]

-

To determine the efflorescence relative humidity (ERH), the process is reversed by decreasing the RH from a high value (e.g., 90%) back to 0%.

Causality and Validation: The stepwise increase in RH allows for the precise identification of the phase transition point. The strict equilibrium criteria at each step ensure that the measured DRH is a true thermodynamic value and not a kinetic artifact. The experiment is validated by running a known standard and comparing the results to literature values.

Protocol 2: Electrical Conductivity Method

This method relies on the principle that the formation of a liquid aqueous solution upon deliquescence leads to a dramatic increase in electrical conductivity.[15][16]

Methodology:

-

Deposit a thin layer of the salt between two inert electrodes on a substrate.

-

Place the apparatus in an environmental chamber with controlled temperature and humidity.

-

Apply a small AC voltage across the electrodes and measure the impedance (or its reciprocal, conductance).

-

Gradually increase the relative humidity of the chamber while continuously monitoring the impedance.

-

The DRH is identified as the RH at which a sharp drop in impedance (sharp increase in conductivity) is observed.[16]

Causality and Validation: The transition from a non-conductive solid to a highly conductive ionic solution provides a clear and unambiguous signal for deliquescence. The method is validated by the sharpness of the transition and its reproducibility across multiple runs.

Applications in Research and Development

As a Superlative Desiccant

The primary application of magnesium perchlorate is as a highly efficient drying agent.[17][18]

-

Gas Drying for Instrumental Analysis: It is used to remove the last traces of water from gas streams in techniques like elemental analysis, where water can interfere with detection.[1][17]

-

Desiccators and Glove Boxes: It maintains an extremely dry atmosphere for storing and handling moisture-sensitive reagents and materials.[1]

-

Advantages: Compared to phosphorus pentoxide (P₄O₁₀), another powerful desiccant, anhydrous magnesium perchlorate has a higher capacity for water, does not form a sticky film upon hydration, and can be regenerated.[17]

Relevance in Pharmaceutical Development

In pharmaceutical science, controlling water content is critical for the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulations. While not used directly in final drug products, magnesium perchlorate is a valuable tool in the lab:

-

It helps create and maintain the very low humidity environments needed for stability studies of highly hygroscopic drugs.

-

It serves as a reference desiccant for calibrating instruments that measure water activity.

Safety, Handling, and Regeneration

Extreme caution must be exercised when handling magnesium perchlorate.

Core Hazards

-

Powerful Oxidizing Agent: The perchlorate anion (ClO₄⁻) makes the compound a strong oxidizer. It can form explosive mixtures with organic materials, powdered metals, reducing agents, or strong acids.[1][19][20] It may intensify fires by supplying oxygen.[21]

-

Health Hazards: It is harmful if swallowed and causes serious skin and eye irritation. Inhalation of dust may cause respiratory irritation.[21][22]

Safe Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves.[23][24]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[23][24]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Crucially, it must be stored away from all combustible materials, organic compounds, and incompatible substances.[23][25] Do not store on wooden pallets or shelves.[25]

-

Spills: In case of a spill, avoid generating dust. Clean up immediately using inert, non-combustible absorbent materials like sand or vermiculite. DO NOT use paper towels, sawdust, or other organic materials.[25]

Regeneration Protocol

Used magnesium perchlorate can be regenerated for re-use, a key advantage over some other desiccants.[17]

-

Pre-check: Before regeneration, ensure the spent desiccant has not been contaminated with any organic solvents or reactive materials. If contamination is suspected, it must be disposed of as hazardous waste.

-

Heating: Carefully transfer the hydrated material to a suitable glass or ceramic dish.

-

Place the dish in a vacuum oven.

-

Gradually heat the material to 220°C under a vacuum.[12][19] Rapid heating can cause the hydrated crystals to shatter.

-

Hold at this temperature until all water has been removed (typically several hours).

-

Cooling: Allow the anhydrous material to cool completely under vacuum or in a desiccator before handling. Exposing the hot, anhydrous material to ambient air can cause rapid, exothermic rehydration and potential hazards.

Conclusion

This compound is a compound with profound deliquescent properties, making it an invaluable tool for achieving and maintaining conditions of extreme dryness in scientific research. Its behavior is dictated by well-understood thermodynamic principles, and its performance can be reliably characterized by established experimental protocols. However, its utility is matched by its significant hazards as a powerful oxidizing agent. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe use in any professional setting.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. hou.usra.edu [hou.usra.edu]

- 5. researchgate.net [researchgate.net]

- 6. literature.mestek.com [literature.mestek.com]

- 7. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lpi.usra.edu [lpi.usra.edu]

- 9. lpi.usra.edu [lpi.usra.edu]

- 10. Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08366A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Comparison of methods for determining the deliquescence points of single crystalline ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. nrc.gov [nrc.gov]

- 17. blog.gfschemicals.com [blog.gfschemicals.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 20. Sodium perchlorate | 7601-89-0 [chemicalbook.com]

- 21. alpharesources.com [alpharesources.com]

- 22. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. IsoLab - Magnesium perchlorate [isolab.ess.washington.edu]

- 25. rowe.com.au [rowe.com.au]

The Desiccating Power of Magnesium Perchlorate: A Technical Guide to its Hydrates and Water Absorption Capacity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical drying agents, few compounds command the respect and caution of magnesium perchlorate, Mg(ClO₄)₂. Renowned for its exceptional hygroscopic nature, it is a desiccant of choice for applications demanding stringent moisture control.[1] This technical guide provides an in-depth exploration of the various hydrates of magnesium perchlorate, their distinct water absorption capacities, and the methodologies to precisely quantify their performance. Understanding the nuances of these hydrates is paramount for optimizing drying processes and ensuring the stability and efficacy of moisture-sensitive materials in research and pharmaceutical development.

The Chemistry of Hydration: Understanding Magnesium Perchlorate and its Affinity for Water

Magnesium perchlorate is a potent oxidizing agent that exhibits a powerful affinity for water molecules.[2][3] This avidity for moisture is rooted in the high charge density of the magnesium cation (Mg²⁺) and its ability to coordinate with water molecules, forming a series of stable hydrates. The primary forms encountered are the anhydrous salt (Mg(ClO₄)₂), the dihydrate (Mg(ClO₄)₂·2H₂O), the tetrahydrate (Mg(ClO₄)₂·4H₂O), and the hexahydrate (Mg(ClO₄)₂·6H₂O).[4][5]

The transition between these hydrated states is a reversible process, governed by temperature and the partial pressure of water vapor in the surrounding environment.[4] Anhydrous magnesium perchlorate, when exposed to moisture, will readily absorb water to form the higher hydrates, ultimately reaching the stable hexahydrate form under ambient conditions. Conversely, heating the hydrated forms will drive off water molecules, regenerating the lower hydrates or the anhydrous salt. This regeneration is typically achieved by heating at 220 °C under a vacuum.[5]

The process of water absorption is not merely a surface phenomenon. The water molecules become integral parts of the crystal lattice, forming coordinate bonds with the magnesium ion. This chemical interaction is what distinguishes magnesium perchlorate as a superior desiccant compared to agents that rely solely on physical adsorption.

A Spectrum of Hydrates: Properties and Theoretical Water Absorption Capacities

The different hydrates of magnesium perchlorate possess distinct physical properties and, crucially, varying capacities for further water absorption. The effectiveness of a particular hydrate as a desiccant is determined by its potential to take up additional water molecules.

| Hydrate Form | Molar Mass ( g/mol ) | Theoretical Maximum Water Absorption (% by weight) to form Hexahydrate | Key Characteristics |

| Anhydrous (Mg(ClO₄)₂) | 223.21 | 48.4% | White, granular powder.[2] Highest water absorption capacity. Used for applications requiring extreme dryness. |

| Dihydrate (Mg(ClO₄)₂·2H₂O) | 259.24 | 29.3% | A stable intermediate hydrate.[4] |

| Tetrahydrate (Mg(ClO₄)₂·4H₂O) | 295.27 | 14.7% | Another stable intermediate hydrate formed during dehydration of the hexahydrate.[4] |

| Hexahydrate (Mg(ClO₄)₂·6H₂O) | 331.30 | 0% | White, rhombohedral crystals.[2] The fully hydrated, stable form under normal atmospheric conditions. |

Note: The theoretical maximum water absorption is calculated as the percentage weight gain to reach the hexahydrate state. For example, for the anhydrous form: ((Molar mass of 6H₂O) / (Molar mass of Mg(ClO₄)₂)) * 100.

This table underscores the critical importance of selecting the appropriate form of magnesium perchlorate for a given application. For instance, while the hexahydrate is the most stable form, it offers no further drying capacity. For optimal performance, the anhydrous form is the clear choice, though its highly reactive and hygroscopic nature demands careful handling.

Below is a diagram illustrating the hydration pathway of magnesium perchlorate.

Caption: Hydration and dehydration pathway of magnesium perchlorate.

Quantifying Performance: A Validated Experimental Protocol for Determining Water Absorption Capacity

To empirically determine and compare the water absorption capacity of different magnesium perchlorate hydrates, a gravimetric method within a controlled environment is essential. This protocol ensures self-validation through precise measurements and controlled conditions.

Materials and Equipment

-

Anhydrous Magnesium Perchlorate, Magnesium Perchlorate Dihydrate, and Magnesium Perchlorate Hexahydrate

-

Analytical balance (readability to 0.1 mg)

-

Environmental chamber with controlled temperature and relative humidity (RH)

-

Weighing dishes (glass or non-reactive plastic)

-

Desiccator for sample pre-conditioning

-

Stopwatch or timer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining water absorption capacity.

Caption: Experimental workflow for determining water absorption capacity.

Step-by-Step Methodology

-

Preparation:

-

Place clean, empty weighing dishes in an oven at 105°C for at least one hour to ensure they are completely dry.

-

Transfer the weighing dishes to a desiccator to cool to room temperature.

-

Once cooled, weigh each dish on an analytical balance and record the mass.

-

Place approximately 1 gram of the magnesium perchlorate hydrate to be tested into a pre-weighed dish.

-

Accurately record the initial mass of the hydrate and the dish.

-

-

Controlled Exposure:

-

Set the environmental chamber to the desired temperature and relative humidity (e.g., 25°C and 75% RH). Allow the chamber to equilibrate.

-

Place the weighing dishes containing the samples inside the environmental chamber.

-

-

Gravimetric Analysis:

-

At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the samples from the chamber and quickly weigh them on the analytical balance. Minimize exposure to ambient air during weighing.

-

Record the mass at each time point.

-

Continue this process until three consecutive weighings show no significant change in mass (e.g., ±0.2 mg), indicating that the desiccant has reached its equilibrium water absorption capacity under the set conditions.

-

-

Data Analysis:

-

Calculate the percentage of water absorbed at each time point using the formula: % Water Absorption = [(Mass at time t - Initial Mass) / Initial Mass] x 100

-

The final, stabilized mass is used to determine the maximum water absorption capacity under the tested conditions.

-

Safety: A Non-Negotiable Prerequisite

Magnesium perchlorate is a strong oxidizing agent and requires careful handling to prevent accidents.[6][7] It can form explosive mixtures with organic compounds, finely powdered metals, and strong acids.[2]

Essential Safety Precautions:

-

Always wear appropriate PPE , including safety goggles, gloves, and a lab coat.[6]

-

Handle in a well-ventilated area , preferably within a fume hood.

-

Keep away from combustible materials, organic substances, and heat sources. [7]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: Harnessing the Power of a Premier Desiccant

Magnesium perchlorate, in its various hydrated forms, offers a spectrum of drying capabilities that are indispensable in many scientific and industrial settings. The anhydrous form stands out for its superior water absorption capacity, making it a powerful tool for achieving ultra-dry conditions. However, a thorough understanding of the properties of each hydrate, coupled with rigorous experimental validation and an unwavering commitment to safety, is essential for its effective and responsible use. This guide provides the foundational knowledge and practical protocols to empower researchers and professionals to harness the full potential of this remarkable, yet demanding, desiccant.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Magnesium perchlorate | 10034-81-8 [chemicalbook.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. lpi.usra.edu [lpi.usra.edu]

- 5. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Magnesium Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Thermal Profile of a Powerful Oxidant

Magnesium perchlorate, particularly in its hexahydrated form (Mg(ClO₄)₂·6H₂O), is a potent oxidizing agent and a highly effective desiccant. Its thermal behavior is of paramount importance for safe handling, storage, and application, especially in fields where it might be used as a catalyst, in energetic materials, or in specialized analytical procedures. The thermal decomposition of this compound is not a simple, single-step event but a complex, multi-stage process involving dehydration, structural rearrangements, and ultimately, the breakdown of the anhydrous salt into gaseous and solid products. This guide provides a comprehensive technical overview of this decomposition pathway, grounded in experimental data from key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS). We will delve into the causality behind the observed thermal events, present quantitative data, and provide a validated experimental protocol for researchers seeking to replicate or build upon these findings.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of magnesium perchlorate hexahydrate is fundamentally a two-part process: an initial, multi-step dehydration to form the anhydrous salt, followed by the high-temperature decomposition of the anhydrous magnesium perchlorate. Each of these stages is characterized by distinct thermal events and mass losses.

Part 1: The Endothermic Dehydration Cascade

The removal of the six water molecules of hydration from Mg(ClO₄)₂·6H₂O is a sequential and endothermic process, meaning it requires an input of energy (heat) to proceed. The exact temperatures for these dehydration steps can vary depending on experimental conditions such as heating rate and atmospheric pressure. However, a general and reproducible pathway has been established through numerous studies.[1]

The dehydration occurs in three distinct stages, with each stage involving the loss of two water molecules.[1] This stepwise removal is a reflection of the different energies with which the water molecules are bound within the crystal lattice.

Decomposition Stages of Magnesium Perchlorate Hexahydrate

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

MgO (s) + 2HCl (g) + 3.5O₂ (g)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

} caption: "Thermal decomposition pathway of Mg(ClO₄)₂·6H₂O."

Thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a clear picture of this process. The TGA curve shows distinct mass loss steps corresponding to the evolution of water, while the DSC curve reveals corresponding endothermic peaks, confirming the energy required for dehydration. One study using a heating rate of 2°C/min in a nitrogen atmosphere identified endotherms at 130°C, 150°C, and 230°C, corresponding to the sequential loss of two, four, and finally six water molecules.[1]

| Dehydration Step | Intermediate Product | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Thermal Event (DSC) |

| 1 | Mg(ClO₄)₂·4H₂O | 130 - 197 | 10.87 | ~10.9 | Endothermic |

| 2 | Mg(ClO₄)₂·2H₂O | 150 - 278 | 10.87 | ~10.9 | Endothermic |

| 3 | Mg(ClO₄)₂ (Anhydrous) | 230 - 395 | 10.87 | ~10.9 | Endothermic |

| Total Dehydration | 32.61 | ~32.7 |

Note: Experimental values are approximate and can vary with analytical conditions. The temperature ranges are a consolidation of reported values.

Part 2: The Exothermic Decomposition of Anhydrous Magnesium Perchlorate

Once the hexahydrate has been fully dehydrated to anhydrous magnesium perchlorate (Mg(ClO₄)₂), a significant increase in temperature leads to its vigorous, exothermic decomposition. This process typically begins at temperatures above 370°C.[2] The decomposition of the anhydrous salt is a powerful redox reaction, resulting in the formation of a stable solid residue and the evolution of multiple gaseous species.

The primary solid product of this decomposition is typically magnesium oxide (MgO). The gaseous products are a mixture of oxygen (O₂) and chlorine-containing compounds. Evolved gas analysis using mass spectrometry has identified both molecular chlorine (Cl₂) and hydrogen chloride (HCl). The presence of HCl is often attributed to the reaction of highly reactive Cl₂ with residual or atmospheric water.

The overall decomposition reaction can be represented as:

Mg(ClO₄)₂(s) → MgO(s) + Cl₂(g) + 3.5O₂(g)

The causality for the formation of magnesium oxide rather than magnesium chloride as the final solid product lies in the high oxidation state of the chlorine in the perchlorate anion (+7). During decomposition, the perchlorate ion breaks down, releasing highly oxidizing oxygen species. In this environment, the formation of the thermodynamically stable magnesium oxide is favored over the chloride. The presence of any residual water vapor can also facilitate the formation of HCl, further driving the equilibrium towards MgO.

Experimental Protocol: TGA-MS Analysis of Magnesium Perchlorate Hexahydrate

This protocol outlines a validated methodology for the characterization of the thermal decomposition of Mg(ClO₄)₂·6H₂O using a coupled Thermogravimetric Analyzer and Mass Spectrometer (TGA-MS). The coupling of these techniques allows for the simultaneous measurement of mass loss and the identification of the evolved gaseous products, providing a comprehensive understanding of the decomposition pathway.

Safety Precautions: Magnesium perchlorate is a strong oxidizing agent. All handling should be conducted in a fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn. Avoid contact with organic materials, as this can create explosive mixtures. Sample sizes for thermal analysis should be kept small (typically under 10 mg) to minimize risk.

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA) coupled to a Quadrupole Mass Spectrometer (MS) via a heated transfer line.

-

Sample Pans: Platinum or alumina crucibles are recommended due to the corrosive nature of the evolved gases at high temperatures.

-

Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O): High purity, analytical grade.

-

Purge Gas: High purity nitrogen or argon (for TGA) and helium (for MS carrier gas).

Step-by-Step Procedure

-

Instrument Preparation and Calibration:

-

Ensure the TGA and MS are calibrated according to the manufacturer's specifications. Temperature calibration of the TGA is critical for accurate results.

-

Set the temperature of the heated transfer line to approximately 200-220°C to prevent condensation of evolved water and other gaseous products.

-

Purge the TGA furnace with the inert gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to establish an inert atmosphere.

-

-

Sample Preparation:

-

In a controlled environment (e.g., a glove box with low humidity if the sample is particularly sensitive), accurately weigh 5-10 mg of Mg(ClO₄)₂·6H₂O into a tared platinum or alumina crucible.

-

Record the exact initial mass.

-

-

TGA-MS Analysis:

-

Place the sample crucible into the TGA autosampler or manually load it into the furnace.

-

TGA Method:

-

Initial Isothermal: Equilibrate the sample at 30°C for 10 minutes. This ensures a stable starting mass.

-

Heating Ramp: Heat the sample from 30°C to 600°C at a controlled rate of 10°C/min. A slower heating rate (e.g., 2-5°C/min) can provide better resolution of the dehydration steps.

-

Final Isothermal: Hold the sample at 600°C for 15 minutes to ensure complete decomposition.

-

-

MS Method:

-

Set the MS to scan a mass-to-charge (m/z) range of 10-100 amu. This will cover the expected evolved species.

-

Key m/z values to monitor:

-

18: H₂O (water)

-

32: O₂ (oxygen)

-

35, 37: Cl isotopes

-

36, 38: HCl (hydrogen chloride)

-

70, 72, 74: Cl₂ (chlorine)

-

-

-

-

Data Analysis and Interpretation:

-

TGA Data:

-

Plot the percentage mass loss versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve) to precisely identify the peak temperatures of each decomposition step.

-

Determine the percentage mass loss for each distinct step and compare it to the theoretical values for the dehydration and decomposition reactions.

-

-

MS Data:

-

Plot the ion current for each key m/z value as a function of temperature.

-

Correlate the evolution of specific gases (e.g., the appearance of the m/z 18 peak) with the mass loss events observed in the TGA data. For example, the initial mass losses should correspond directly with a significant increase in the water signal. The final mass loss should correlate with the evolution of oxygen and chlorine-containing species.

-

-

Experimental Workflow for TGA-MS Analysis

Conclusion and Future Perspectives

The thermal decomposition of magnesium perchlorate hexahydrate is a well-defined, multi-stage process that can be comprehensively characterized using modern thermal analysis techniques. The initial endothermic dehydration proceeds in a stepwise manner, yielding the anhydrous salt, which subsequently undergoes a vigorous exothermic decomposition to magnesium oxide and a mixture of oxygen and chlorine-containing gases. A thorough understanding of these decomposition stages, the temperatures at which they occur, and the nature of the evolved products is critical for the safe and effective application of this compound in research and industry.

Future research in this area could focus on the kinetics of the decomposition reactions under various atmospheric conditions, including reactive atmospheres, which could have implications for its use in catalysis and chemical synthesis. Furthermore, a more detailed investigation into the potential for controlling the final solid product (e.g., favoring the formation of magnesium chloride under specific conditions) could open up new applications for this versatile and powerful inorganic salt.

References

solubility of magnesium perchlorate hydrate in organic solvents

An In-depth Technical Guide to the Solubility of Magnesium Perchlorate Hydrate in Organic Solvents

Authored by a Senior Application Scientist

Foreword

Magnesium perchlorate, in its hydrated and anhydrous forms, is a compound of significant interest across various scientific disciplines, primarily owing to its exceptional desiccant properties and its utility as a catalyst and electrolyte in organic synthesis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its solubility in organic solvents is paramount for its effective and safe application. This guide provides an in-depth exploration of the solubility of this compound, moving beyond a simple tabulation of data to elucidate the underlying principles governing its behavior in non-aqueous media. We will delve into the intricate interplay of solute-solvent interactions, the critical role of hydration, and the practical methodologies for solubility determination, all while maintaining a stringent focus on safety.

Introduction to this compound

Magnesium perchlorate, with the chemical formula Mg(ClO₄)₂, is an inorganic salt that exists as a white crystalline solid.[1] It is a powerful oxidizing agent and is well-known for its strong hygroscopic nature, readily absorbing moisture from the atmosphere.[1] This property makes it an extremely effective drying agent, often used in desiccators and for drying gas streams.[2] In the realm of organic chemistry, it finds applications as a catalyst and as an electrolyte in non-aqueous battery systems.

Magnesium perchlorate readily forms hydrates, with the hexahydrate, Mg(ClO₄)₂·6H₂O, being a common form.[3] The presence of water of hydration significantly influences its physical and chemical properties, including its solubility in organic solvents. This guide will primarily focus on the solubility of these hydrated forms, as they are frequently encountered in laboratory settings.

Physicochemical Properties of Magnesium Perchlorate and its Hydrates

A clear understanding of the fundamental physicochemical properties of magnesium perchlorate is essential before exploring its solubility.

| Property | Anhydrous Magnesium Perchlorate | Magnesium Perchlorate Hexahydrate |

| Chemical Formula | Mg(ClO₄)₂ | Mg(ClO₄)₂·6H₂O |

| Molecular Weight | 223.21 g/mol [4] | 331.30 g/mol [5] |

| Appearance | White, granular or flaky powder[1] | White deliquescent crystals[5] |

| Melting Point | 251 °C (decomposes)[3][4] | 95-100 °C[2] |

| Density | 2.21 g/cm³ (anhydrous)[2] | 1.98 g/cm³[2] |

Solubility of this compound in Organic Solvents

The solubility of an ionic compound like magnesium perchlorate in an organic solvent is a complex phenomenon governed by the principle of "like dissolves like." This adage implies that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt are all critical factors.

Quantitative Solubility Data

The following table summarizes the solubility of anhydrous magnesium perchlorate in various organic solvents at 25 °C. It is important to note that the solubility of the hydrated forms may differ, and the presence of even trace amounts of water can significantly impact solubility.[6]

| Solvent Class | Solvent | Solubility ( g/100 g of solvent) at 25 °C |

| Alcohols | Methanol | 51.8[4] |

| Ethanol | 24.0[3][4] | |

| 1-Propanol | 73.4[4] | |

| 1-Butanol | 64.4[4] | |

| Ketones | Acetone | 42.9[4] |

| Esters | Ethyl Acetate | 70.9[4] |

| Ethers | Diethyl Ether | 0.29[4] |

Factors Influencing Solubility

Several key factors dictate the extent to which this compound dissolves in a given organic solvent:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The polarity of a solvent is often quantified by its dielectric constant. Solvents with higher dielectric constants are better at shielding the electrostatic attraction between the Mg²⁺ and ClO₄⁻ ions, thus promoting dissolution.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can form hydrogen bonds with the perchlorate anion and the water molecules of hydration. This interaction can significantly contribute to the solvation process and enhance solubility.

-

Steric Hindrance: The size and shape of the solvent molecule can influence its ability to effectively solvate the ions. Bulky solvent molecules may experience steric hindrance, leading to lower solubility.

-

Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For many salts, solubility increases with temperature. However, this is not a universal rule and must be determined experimentally for each specific solute-solvent system.

-

Hydration State of the Salt: The presence of water of hydration in the crystal lattice means that energy is required to remove these water molecules during the dissolution process in a non-aqueous solvent. The anhydrous form is often more soluble in organic solvents than its hydrated counterparts. Conversely, the presence of small amounts of water in the organic solvent can sometimes increase the solubility of anhydrous magnesium perchlorate by facilitating the initial dissociation of the salt.[6]

The Molecular Dance: Mechanism of Dissolution

The dissolution of this compound in an organic solvent is a multifaceted process involving the disruption of the crystal lattice and the subsequent solvation of the constituent ions.

-

Overcoming Lattice Energy: The first step involves overcoming the strong electrostatic forces (lattice energy) that hold the Mg²⁺ and ClO₄⁻ ions together in the crystal lattice. This requires a significant input of energy.

-

Solvation of Ions: The energy required to break the lattice is compensated by the energy released during the solvation of the ions. The polar organic solvent molecules orient themselves around the ions. The positive pole of the solvent's dipole is attracted to the perchlorate anion (ClO₄⁻), while the negative pole is attracted to the magnesium cation (Mg²⁺). This process, known as solvation, results in the formation of a solvent shell around each ion, stabilizing them in solution.

The following diagram illustrates the solvation of magnesium and perchlorate ions by polar organic solvent molecules.

Caption: Dissolution and Solvation of Magnesium Perchlorate.

A Practical Guide: Experimental Determination of Solubility

For novel solvent systems or when precise solubility data is required, experimental determination is necessary. The isothermal saturation method is a reliable and commonly used technique.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (high purity, anhydrous)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Glass vials with airtight seals

-

Drying oven

-

Desiccator

Safety Precautions

Magnesium perchlorate is a strong oxidizing agent and can form explosive mixtures with organic materials.[3] It is also an irritant to the skin, eyes, and respiratory system.[7][8]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle magnesium perchlorate in a well-ventilated area, preferably within a fume hood.

-

Keep magnesium perchlorate away from combustible materials, heat, sparks, and open flames.[7]

-

Avoid grinding or creating dust of magnesium perchlorate.

-

In case of a spill, do not use combustible materials like paper towels for cleanup. Use an inert absorbent material.

Experimental Workflow Diagram

Caption: Isothermal Saturation Method for Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the organic solvent into each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the excess solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant liquid using a syringe fitted with a chemically resistant filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed, dry vial.

-

Accurately weigh the vial containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate this process.

-

Once all the solvent has been removed, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry residue)

-

Mass of the dissolved this compound = (Mass of vial + dry residue) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

-

-

Data Validation:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

The concentration of the dissolved salt can also be determined using analytical techniques such as inductively coupled plasma-optical emission spectrometry (ICP-OES) for magnesium content, providing a cross-validation of the gravimetric method.

-

Paramount Safety Considerations

The importance of stringent safety protocols when working with magnesium perchlorate, especially in the presence of organic solvents, cannot be overstated.

-

Oxidizing Hazard: Magnesium perchlorate is a powerful oxidizing agent.[3] It can form highly reactive and potentially explosive mixtures with organic compounds, reducing agents, and finely powdered metals.[3][9]

-

Explosion Risk: Contact with combustible materials may lead to fire or explosion, particularly upon heating or friction.[3][9]

-

Incompatible Materials: Avoid contact with strong acids, trimethyl phosphate, and powdered metals.[3]

-

Personal Health: Magnesium perchlorate is irritating to the eyes, skin, and respiratory system.[7][8] Ingestion can be harmful.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of ignition.[10] Keep containers tightly closed.

-

Disposal: Dispose of magnesium perchlorate and its solutions as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other chemical waste, especially organic waste.

Conclusion

This technical guide has provided a comprehensive overview of the , tailored for a scientific audience. We have explored the quantitative aspects of solubility, the underlying chemical principles, and a practical methodology for its experimental determination. The paramount importance of safety when handling this potent oxidizing agent has been a recurring and critical theme. A thorough understanding of these principles will empower researchers and professionals to utilize this compound effectively and safely in their endeavors, from routine drying applications to its more nuanced roles in catalysis and synthesis within the pharmaceutical and chemical industries.

References

- 1. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 3. Magnesium perchlorate CAS#: 10034-81-8 [m.chemicalbook.com]

- 4. magnesium perchlorate [chemister.ru]

- 5. Magnesium perchlorate hexahydrate | Cl2H12MgO14 | CID 16211969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. isolab.ess.washington.edu [isolab.ess.washington.edu]

- 8. uicinc.com [uicinc.com]

- 9. rowe.com.au [rowe.com.au]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Safe Handling of Magnesium Perchlorate Hydrate

This guide provides drug development professionals, researchers, and scientists with essential safety information for magnesium perchlorate hydrate. Synthesizing data from authoritative safety data sheets (SDS), this document offers a deep dive into the properties, hazards, and requisite handling protocols for this potent oxidizing agent. The causality behind each safety recommendation is explained to foster a culture of intrinsic laboratory safety.

Chemical Identification and Core Properties

Magnesium perchlorate, particularly in its hydrated forms, is widely utilized as an efficient drying agent due to its hygroscopic nature.[1] Understanding its fundamental properties is the first step toward safe handling. The substance is typically a white, crystalline solid that readily absorbs water from the atmosphere.[2]

| Property | Data | Source |

| Chemical Formula | Mg(ClO₄)₂ · xH₂O | [3] |

| CAS Number | 13446-19-0 (Hexahydrate) | |

| 10034-81-8 (Anhydrous) | ||

| 64010-42-0 (Hydrate) | [3] | |

| Molecular Weight | 223.21 g/mol (Anhydrous) | |

| 331.30 g/mol (Hexahydrate) | ||

| Appearance | White solid | [4] |

| Melting Point | 250 °C (Anhydrous) | [5] |

| Specific Gravity | 2.21 g/cm³ | [2] |

| Solubility | Highly soluble in water | [5] |

Hazard Identification and GHS Classification

Magnesium perchlorate is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1] Its primary danger stems from its powerful oxidizing properties. The Globally Harmonized System (GHS) classification provides a universal framework for understanding these risks.

GHS Pictogram:

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 2 | H272: May intensify fire; oxidizer.[3][6] |

| Skin irritation | 2 | H315: Causes skin irritation.[3][6] |

| Eye irritation | 2A | H319: Causes serious eye irritation.[3][6] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation.[3][6] |

The core directive for handling this chemical is rooted in its classification as a Category 2 Oxidizer. This means it can cause or contribute to the combustion of other materials, often violently.[6] Contact with combustible materials such as wood, paper, oils, or finely powdered metals may lead to ignition or explosion.[1][2]

A critical, field-proven insight concerns the stability of its hydrated forms. Unintentional dehydration of stable metal perchlorates can produce unstable, endothermic lower hydrates. These lower hydrates are capable of explosive decomposition even without impurities.[1] Therefore, great care must be taken to avoid uncontrolled dehydration.

Proactive Safety: Handling, Storage, and Personal Protection

A proactive approach to safety is paramount. The following protocols are designed to mitigate the risks identified above.

Safe Handling and Storage Protocol

Proper handling and storage are non-negotiable for preventing incidents. Contamination can lead to decomposition, potentially generating intense heat and fire.[1]

Experimental Protocol: Safe Handling and Use

-

Ventilation: Always handle magnesium perchlorate in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[4][5]

-

Ignition Source Control: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[5] A strict "no smoking" policy should be enforced in the handling area.

-

Material Segregation: Store magnesium perchlorate separately from combustible and incompatible materials.[4][5] Do not store it on wooden shelves. Store it in a cool, dry area in a tightly closed, properly labeled container.[4]

-

Avoid Contamination: Never return unused portions to the original container.[1] Use clean, dedicated spatulas and equipment. Avoid all contact with organic matter, including paper towels, solvents, and sawdust.[1]

-

Dust Prevention: Minimize dust generation and accumulation during handling.[4] Dusts at sufficient concentrations can form explosive mixtures with air.[4]

-

Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] Immediately remove and launder any contaminated clothing before reuse.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE form a critical barrier between the researcher and the chemical.

-

Engineering Controls: Use adequate ventilation to control airborne dust.[4]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[4]

Reactive Safety: Emergency and First Aid Procedures

Even with robust preventative measures, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is essential.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to the attending medical professional.

References

A Guide to the Chemical Compatibility of Magnesium Perchlorate Hydrate for Laboratory Professionals

Executive Summary: Magnesium perchlorate, whether anhydrous or hydrated, is a highly effective desiccant widely used in laboratory settings. However, its utility is matched by significant hazards stemming from the potent oxidizing nature of the perchlorate anion. Incidents involving perchlorates can be severe, leading to violent explosions and fires. This guide provides an in-depth analysis of the chemical compatibility of magnesium perchlorate hydrate with common laboratory reagents. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and to prevent incidents through a comprehensive understanding of the underlying chemical principles and adherence to rigorous safety protocols.

Physicochemical Properties and Inherent Hazards of Magnesium Perchlorate

Magnesium perchlorate, Mg(ClO₄)₂, is a white crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] It is most commonly used as a highly efficient drying agent for gases and organic solvents in laboratory and industrial applications.[1] While commercially available in anhydrous form (often sold under trade names like Anhydrone or Dehydrite), it is frequently encountered as a hydrate, such as magnesium perchlorate hexahydrate.[2][3]

The primary hazard associated with magnesium perchlorate stems from the perchlorate anion (ClO₄⁻), which contains chlorine in its highest oxidation state (+7). This makes it a powerful oxidizing agent capable of reacting violently, and often explosively, with a wide range of materials.[3] It may intensify fires by supplying oxygen and can decompose violently when heated, particularly in the presence of organic materials or reducing agents.[1][4] The anhydrous form decomposes at approximately 250°C (484°F).[2][3]

Table 1: Physicochemical Properties of Magnesium Perchlorate

| Property | Value | Source(s) |

| Chemical Formula | Mg(ClO₄)₂ | [2] |

| Molar Mass | 223.206 g/mol (anhydrous) | [3] |

| Appearance | White, deliquescent crystalline solid | [1][3] |

| Density | 2.21 g/cm³ (anhydrous), 1.98 g/cm³ (hexahydrate) | [3] |

| Melting Point | 251 °C (anhydrous, decomposes) | [2][3] |

| Solubility in Water | 99.3 g/100 mL | [2] |

| Hazards | Strong Oxidizer, Skin/Eye Irritant | [4] |

The Perchlorate Anion: A Source of Extreme Reactivity

The danger of perchlorates cannot be overstated. The perchlorate ion is kinetically stable at room temperature but becomes a potent and aggressive oxidizing agent when heated or in the presence of a suitable reducing agent. The activation energy for its decomposition is high, but once initiated, the reaction can become self-sustaining and explosive, releasing a large volume of hot gas.

Many perchlorate salts of complexes containing organic groups are self-contained explosives.[5] Numerous laboratory explosions, some resulting in serious injury, have been attributed to the mishandling of perchlorate salts.[5] The sensitivity of these compounds can be unpredictable and influenced by factors like impurities or changes in crystalline structure.[5]

Incompatibility with Common Laboratory Reagents: A Class-Based Analysis

Due to its strong oxidizing nature, magnesium perchlorate is incompatible with a vast array of common laboratory chemicals. Mixing it with incompatible materials can lead to hypergolic ignition (spontaneous ignition on contact), fire, or violent explosion. The following sections detail these incompatibilities by reagent class.

Reducing Agents

This is the most hazardous combination. Reducing agents readily provide electrons, which can initiate the rapid, exothermic decomposition of the perchlorate anion.

-

Examples: Powdered metals (aluminum, magnesium), metal hydrides (sodium borohydride, lithium aluminum hydride), sulfur, phosphorus, carbon.[6]

-

Primary Hazard: Violent, explosive reaction upon mixing, friction, or heating.

-

Causality: The perchlorate anion acts as an oxygen source, leading to the rapid and uncontrolled oxidation of the reducing agent.

-

Mitigation: Strictly avoid mixing or storing magnesium perchlorate with any reducing agents.

Organic Compounds

Organic compounds are a major incompatibility concern. Reactions can form highly unstable and shock-sensitive perchlorate esters or simply create intimate mixtures of a fuel (the organic compound) and a powerful oxidizer.

-

Examples: Alcohols (ethanol, methanol), ethers (diethyl ether), ketones (acetone), oils, greases, solvents (dimethyl sulfoxide), plastics, paper, and wood.[3][6]

-

Primary Hazard: Formation of explosive mixtures that are sensitive to shock, friction, and heat.[7] Using magnesium perchlorate to dry organic solvents is an exceptionally dangerous practice.

-

Causality: Contact can lead to the formation of perchlorate esters (R-O-ClO₃), which are notoriously unstable. Even without ester formation, a fine dispersion of an organic material in magnesium perchlorate creates a potent explosive mixture.

-

Mitigation: Do not allow magnesium perchlorate to come into contact with organic materials. Never use it to dry organic liquids or gases containing organic vapors. Ensure all spatulas, glassware, and work surfaces are free of organic residues.

Strong Acids

Contact with strong, non-oxidizing acids, particularly dehydrating acids, can generate anhydrous perchloric acid (HClO₄).

-

Examples: Concentrated sulfuric acid.[6]

-

Primary Hazard: Formation of anhydrous perchloric acid, which is a powerful, unstable, and explosive substance.

-

Causality: A strong dehydrating acid like sulfuric acid removes the water of hydration and can protonate the perchlorate anion, leading to the formation of anhydrous HClO₄, which is far more hazardous than its aqueous solutions.

-

Mitigation: Avoid contact with strong, concentrated acids. If a mixture is necessary for a specific reaction, it must be performed with extreme caution, on a small scale, behind a blast shield, and with a thorough understanding of the potential for detonation.

Table 2: Summary of Magnesium Perchlorate Incompatibilities

| Reagent Class | Example Reagents | Primary Hazard | Severity | Prevention/Mitigation |

| Reducing Agents | Powdered Al, Mg; Sulfur; Phosphorus | Spontaneous and violent explosion | EXTREME | Strict segregation; never mix or store together. |

| Organic Compounds | Alcohols, Ethers, Solvents, Grease, Paper | Formation of shock-sensitive explosive mixtures | EXTREME | Strict segregation; never use to dry organic materials. |

| Strong Acids | Concentrated Sulfuric Acid | Formation of unstable, explosive anhydrous perchloric acid | HIGH | Avoid contact; use extreme caution and protective equipment if interaction is unavoidable. |

| Ammonia | Anhydrous or concentrated ammonia | Formation of shock-sensitive ammine-metal perchlorates | HIGH | Avoid mixing, especially when heating. |

Experimental Workflow for Compatibility Assessment

Before using magnesium perchlorate in any new experimental setup, a thorough risk assessment is mandatory. The following workflow provides a logical pathway for evaluating compatibility.

Caption: Risk assessment workflow for using magnesium perchlorate.

Small-Scale Compatibility Testing Protocol

This protocol is for expert use only and must be conducted with institutional safety officer approval and appropriate containment (blast shield, fume hood).

-

Preparation: Don appropriate PPE, including safety glasses, a face shield, a lab coat, and heavy-duty gloves.[8] Ensure a blast shield is securely in place within a certified chemical fume hood.

-

Quantities: Weigh no more than 50 mg of this compound onto a watch glass.

-

Mixing: Add a single drop (approx. 50 µL) of the test reagent to the magnesium perchlorate.

-

Observation: Observe for any immediate reaction, such as gas evolution, color change, or temperature increase, from a safe distance behind the blast shield.

-

Thermal Challenge (if no initial reaction): Gently warm the watch glass on a hot plate, increasing the temperature slowly. Do not exceed 100°C. Observe for any signs of reaction.

-

Impact/Friction Test (if no thermal reaction): Using a remote manipulator or a long-handled spatula from behind the shield, gently prod or scrape the mixture. Observe for any signs of detonation or rapid decomposition.

-

Disposal: Quench the test mixture by flooding with a large volume of water, then dispose of it as hazardous waste according to institutional guidelines.

Safe Handling, Storage, and Disposal

Handling and Storage

-

Always handle magnesium perchlorate inside a chemical fume hood.[9]

-

Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[4]

-

Store magnesium perchlorate in a cool, dry, well-ventilated area away from incompatible substances.[8]

-

Crucially, do not store near combustible or organic materials .[8] It should be stored in a dedicated cabinet for oxidizing agents.

-

Minimize dust generation. Routine housekeeping should be instituted to ensure that dusts do not accumulate on surfaces.[4]

Spill and Disposal Procedures

-

Spills: For small spills, carefully sweep up the material, avoiding dust creation, and place it into a clean, dry, labeled container for disposal.[8] Do not use paper towels or other organic materials for cleanup. Moisten the spill with water spray to prevent dust from becoming airborne.[4]

-

Disposal: Dispose of magnesium perchlorate and any contaminated materials as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific procedures. Never mix perchlorate waste with organic or other reactive waste streams.[10]

Caption: The pathway from accidental mixing to a detonation event.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. uicinc.com [uicinc.com]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. nyu.edu [nyu.edu]

- 7. gfschemicals.com [gfschemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]